2-(3,5-Difluorophenyl)-1H-pyrrole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . This method is straightforward and provides good yields.
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenyl)pyrrole typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production efficiency by reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3,5-Difluorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)pyrrole involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
3,5-Difluorophenylpyrrole: Similar structure but with different substitution patterns on the pyrrole ring.
2-(3,5-Difluorophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties.
Uniqueness
The unique combination of the pyrrole ring and the 3,5-difluorophenyl group in 2-(3,5-Difluorophenyl)pyrrole provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H |
InChI Key |
VBPCFGRIOWCUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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